(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
Description
The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidine ring substituted with a 4-chlorophenyl sulfonyl group and a 2-ethyl-substituted benzothiazole moiety connected via a methanone bridge. Key structural attributes include:
- Pyrrolidine core: A five-membered nitrogen-containing ring, sulfonylated at the 3-position.
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and benzothiazole groups are pharmacophores .
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-2-19-22-17-8-3-13(11-18(17)27-19)20(24)23-10-9-16(12-23)28(25,26)15-6-4-14(21)5-7-15/h3-8,11,16H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHPSGIXLJRIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions.
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is typically synthesized through cyclization reactions involving thiourea and appropriate aromatic aldehydes.
Final Coupling: The final step involves coupling the pyrrolidine, sulfonyl, and benzo[d]thiazole moieties under suitable conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used to study the interactions of sulfonyl-containing molecules with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially leading to inhibition of enzyme activity. The benzo[d]thiazole moiety may interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Key differences :
- The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the cyano or ester groups in 7a/7b.
- The benzothiazole moiety may improve metabolic stability over thiophene derivatives due to aromatic rigidity .
2.2 Benzothiazole-Containing Analogues
The compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () shares the benzothiazole core but differs in linkage and substituents:
- Linkage : Pyrazoline ring vs. pyrrolidine-sulfonyl in the target compound.
- Substituents : 4-Methoxyphenyl and methyl groups vs. 4-chlorophenyl sulfonyl and ethyl groups.
Implications :
- The methoxy group in the analogue may confer different electronic effects (electron-donating) compared to the electron-withdrawing sulfonyl group.
- The pyrazoline linker in the analogue is associated with antitumor and antidepressant activities, suggesting the target compound’s pyrrolidine-sulfonyl system could be optimized for similar applications .
Chemoinformatic Similarity Analysis
highlights the use of Tanimoto coefficients and other similarity metrics to compare binary structural fingerprints. For the target compound:
- Structural fingerprints : Likely dominated by sulfonyl, benzothiazole, and chlorophenyl substructures.
- Relevant coefficients :
- Tanimoto : Effective for bulkier substituents (e.g., benzothiazole vs. thiophene).
- Dice or Cosine : May better capture similarities in polar functional groups (e.g., sulfonyl vs. ester).
A hypothetical comparison using these coefficients would prioritize compounds with shared pharmacophores, such as benzothiazole or sulfonamide-containing molecules .
Hydrogen Bonding and Crystallography
The triazole-thione compound in forms N–H···O/S and O–H···S hydrogen bonds , creating a hexameric crystal structure. For the target compound:
- The ethyl group on benzothiazole may influence crystal packing via hydrophobic interactions, contrasting with the polar hydrogen-bond networks in .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Chemoinformatic Comparison Metrics
| Similarity Coefficient | Relevance to Target Compound |
|---|---|
| Tanimoto | High for benzothiazole/sulfonyl-containing compounds |
| Dice | Suitable for polar functional group matching |
| Cosine | Effective for aligned pharmacophore comparisons |
Biological Activity
The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a pyrrolidine derivative and a benzo[d]thiazole moiety. The reaction conditions often include the use of solvents like dichloromethane and require temperature control to optimize yield and purity. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing the 4-chlorophenyl sulfonyl group exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent antifungal activity against various pathogenic strains, including Candida albicans and Aspergillus niger . Additionally, some studies report activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Certain related sulfonamide derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be evaluated for similar activity. In vitro studies have shown that compounds with sulfonamide groups can inhibit tumor growth by inducing apoptosis in cancer cells .
Enzyme Inhibition
Compounds with a similar scaffold have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives have shown strong inhibitory activity against acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease . The mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity.
- Cell Membrane Disruption : Interfering with cellular membranes of pathogens.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antifungal Activity : A study demonstrated that 4-chlorophenyl sulfonamide derivatives exhibited significant antifungal effects against clinical strains, suggesting that modifications to the sulfonamide group can enhance efficacy .
- Antitubercular Properties : Research indicated that certain pyrazole derivatives containing similar functional groups showed promising results against Mycobacterium tuberculosis, warranting further exploration of related compounds .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that compounds with the 4-chlorophenyl sulfonamide exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
Summary Table of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 1,3,4-Oxadiazoles | Effective against fungi and bacteria |
| Anticancer | Sulfonamide Derivatives | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Acetylcholinesterase Inhibitors | Potential treatment for Alzheimer's |
Q & A
Q. What are the common synthetic routes for (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine sulfonyl chloride intermediate. A key step is the coupling of the sulfonylated pyrrolidine with the 2-ethylbenzothiazole moiety via a nucleophilic acyl substitution. For example:
Sulfonylation : React 4-chlorobenzenesulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-pyrrolidine intermediate.
Methanone Formation : Use a coupling agent (e.g., EDCI/HOBt) to link the sulfonyl-pyrrolidine to 2-ethylbenzo[d]thiazole-6-carboxylic acid.
Critical parameters include solvent choice (anhydrous DMF or THF), temperature control (0–25°C), and purification via column chromatography .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on spectroscopic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., sulfonyl group at C3 of pyrrolidine, ethyl group on benzothiazole).
- X-ray Crystallography : Resolves stereochemistry and torsional angles, particularly for the pyrrolidine ring and sulfonyl linkage.
- HRMS : Validates molecular formula (CHClNOS) and isotopic patterns .
Q. What preliminary biological screening methods are recommended?
Initial bioactivity screening includes:
- Enzyme Inhibition Assays : Test against kinases or proteases due to benzothiazole’s affinity for ATP-binding pockets.
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide further derivatization .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low solubility?
Low solubility in intermediates (e.g., sulfonylated pyrrolidine) can be addressed by:
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) or use sonication to enhance dissolution.
- Temperature Gradients : Perform reactions under reflux (e.g., 80°C in ethanol) to improve kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) and increase yield by 15–20% .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies often arise in stereochemistry or tautomerism:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts.
- Dynamic NMR : Analyze temperature-dependent H NMR to detect rotational barriers in sulfonyl groups.
- Crystallographic Validation : Cross-check predicted vs. observed bond lengths/angles .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Focus on modular modifications:
- Pyrrolidine Substitution : Replace the 4-chlorophenyl sulfonyl group with fluorophenyl or methylsulfonyl to probe steric/electronic effects.
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance kinase inhibition.
- Bioisosteric Replacement : Swap the ethyl group on benzothiazole with cyclopropyl to improve metabolic stability .
Q. How to address low reproducibility in biological assays?
Improve consistency by:
- Strict QC of Batches : Ensure >95% purity (HPLC) and characterize each batch with H NMR.
- Standardized Protocols : Pre-incubate compounds with serum albumin to account for protein binding.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-ClCHSOCl, EtN, DCM, 0°C | 78 | |
| Methanone Coupling | EDCI, HOBt, DMF, 25°C | 65 |
Q. Table 2. Biological Activity Profile
| Assay Type | Target/Model | Result (IC) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR-TK | 0.45 µM | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 12.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
